Pyrvinium
Overview
Description
Pyrvinium is a synthetic organic compound known for its anthelmintic properties, particularly effective against pinworms. It belongs to the class of cyanine dyes and has been used in clinical settings for over 70 years. This compound is recognized for its vibrant red color and has been utilized in various forms, including halides, tosylate, triflate, and pamoate salts .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrvinium can be synthesized through several methods, including the Skraup synthesis and Paal-Knorr synthesis . More recently, an alternative convergent synthetic strategy through Friedländer synthesis has been reported . The Skraup synthesis involves the condensation of aniline derivatives with glycerol and sulfuric acid, while the Paal-Knorr synthesis involves the cyclization of 1,4-diketones with primary amines.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired form of this compound and the specific industrial requirements. The production process is optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Pyrvinium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the this compound molecule.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Pyrvinium has a wide range of scientific research applications:
Chemistry: this compound is used as a fluorescent probe due to its vibrant color and fluorescence properties.
Biology: It is employed in studies involving mitochondrial function and cellular respiration.
Medicine: this compound’s anthelmintic properties make it effective against parasitic infections.
Industry: this compound is used in the production of dyes and pigments due to its stable color properties.
Mechanism of Action
Pyrvinium exerts its effects through multiple mechanisms:
Anthelmintic Action: this compound interferes with glucose uptake by pinworms, leading to their death.
Anti-Cancer Action: this compound inhibits mitochondrial respiration complex I and suppresses the unfolded protein response. .
Comparison with Similar Compounds
Pyrvinium is unique due to its dual role as an anthelmintic and potential anti-cancer agent. Similar compounds include:
Mebendazole: Another anthelmintic with anti-cancer properties, but it primarily targets microtubules.
Albendazole: Similar to mebendazole, it disrupts microtubule formation in parasites.
Niclosamide: An anthelmintic that also shows potential in cancer treatment by inhibiting oxidative phosphorylation.
This compound stands out due to its specific inhibition of the Wnt signaling pathway and mitochondrial respiration, making it a promising candidate for further research and therapeutic applications .
Properties
CAS No. |
7187-62-4 |
---|---|
Molecular Formula |
C26H28N3+ |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-[(E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine |
InChI |
InChI=1S/C26H28N3/c1-19-17-21(20(2)29(19)24-9-7-6-8-10-24)11-13-23-14-12-22-18-25(27(3)4)15-16-26(22)28(23)5/h6-18H,1-5H3/q+1 |
InChI Key |
QMHSXPLYMTVAMK-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/C3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C |
SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C |
Color/Form |
DEEP-RED CRYSTALLINE SOLID |
melting_point |
MP: 210-215 °C (SOFTENS @ 190 °C); ABSORPTION MAX: 236, 356, 503 NM /PAMOATE/ |
7187-62-4 | |
Related CAS |
3546-41-6 (pamoate[2:1]) 35648-29-4 (iodide) 3546-41-6 (pamoate salt/solvate) 548-84-5 (chloride salt/solvate) 6151-23-1 (chloride dihydrate salt/solvate) |
shelf_life |
STABLE TO HEAT, LIGHT & AIR /PAMOATE/ |
solubility |
SPARINGLY SOL IN WATER /CHLORIDE/ SLIGHTLY SOL IN CHLOROFORM & METHOXYETHANOL /PAMOATE/ VERY SLIGHTLY SOL IN ALC /PAMOATE/ PRACTICALLY INSOL IN WATER & ETHER /PAMOATE/ |
Synonyms |
Molevac Pamoxan Povanyl Pyrcon pyrvinium pyrvinium iodide pyrvinium monohydroxide pyrvinium pamoate pyrvinium pamoate (2:1) Vankin Vanquin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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